4-Oxa-7-azaspiro[2.5]octane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which features both oxygen and nitrogen heteroatoms. The compound is identified by the CAS Number 1427195-23-0 and has a molecular formula of CHClNO, with a molecular weight of 149.62 g/mol . This compound is significant in the field of pharmaceutical chemistry due to its potential applications in drug development.
4-Oxa-7-azaspiro[2.5]octane hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. It is classified as a spirocyclic compound, which is notable for its unique geometric configuration that can influence biological activity and reactivity .
The synthesis of 4-Oxa-7-azaspiro[2.5]octane hydrochloride involves several steps, utilizing various reagents and solvents to achieve the desired product. One prominent method includes:
The molecular structure of 4-Oxa-7-azaspiro[2.5]octane hydrochloride can be represented as follows:
InChI=1S/C6H11NO.ClH/c1-2-6(1)5-7-3-4-8-6;/h7H,1-5H2;1H
C1COC2(CC2)CN1.[H]Cl
This structure reveals a spiro configuration where the nitrogen and oxygen atoms are integral parts of the bicyclic framework, influencing its chemical properties and biological interactions .
The compound exhibits reactivity typical of spirocyclic compounds, particularly in electrophilic amination reactions. It can undergo various transformations, including:
These reactions highlight the compound's utility in synthesizing novel chemical entities in medicinal chemistry .
While specific mechanisms for 4-Oxa-7-azaspiro[2.5]octane hydrochloride are not extensively documented, compounds with similar structures often act through modulation of neurotransmitter systems or enzyme inhibition. The presence of nitrogen suggests potential interactions with biological targets such as receptors or enzymes involved in neurotransmission or metabolic pathways.
Research indicates that spirocyclic compounds can exhibit significant biological activity, making them valuable in drug discovery processes .
The physical state of 4-Oxa-7-azaspiro[2.5]octane hydrochloride is solid at room temperature, with the following properties:
These properties are crucial for handling and application in laboratory settings .
4-Oxa-7-azaspiro[2.5]octane hydrochloride has potential applications in various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2